
2-(4-甲氧基苄基)-6-苯基-5-哌啶基-3(2H)-哒嗪酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound “2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone” is a complex organic molecule. It contains a pyridazinone ring, which is a six-membered ring with two nitrogen atoms. It also has a piperidine ring, which is a six-membered ring with one nitrogen atom. The presence of a phenyl group and a methoxybenzyl group further adds to the complexity of the molecule .
Synthesis Analysis
The synthesis of such a compound would likely involve multiple steps, starting with the formation of the pyridazinone and piperidine rings. The phenyl and methoxybenzyl groups would then be added through substitution reactions .Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The exact structure would depend on the positions of these groups on the rings .Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions. The pyridazinone and piperidine rings could participate in electrophilic substitution reactions. The phenyl and methoxybenzyl groups could also undergo various reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of functional groups would all influence its properties .科学研究应用
Anticancer Activity
The compound has shown promise in the field of oncology. Derivatives of the thiadiazole ring, which share a similar structure to our compound of interest, have been reported to exhibit significant anticancer properties. These compounds can be aggressive against cancer cells, which are known for their malignant properties such as invasiveness and metastasis. The development of new anticancer agents is crucial, as the overall survival rate for cancer patients remains low despite advances in treatment. The related derivatives have been characterized by various spectroscopic methods and their structures determined by X-ray crystallography .
Antimicrobial Properties
Compounds with a thiadiazole core, akin to the one , have been utilized for their antimicrobial activities. This includes the potential to act against a broad spectrum of microbial pathogens. The antimicrobial property is particularly important in the pharmaceutical industry, where there is a constant need for new agents to combat drug-resistant strains .
Anti-Tuberculosis (Anti-TB)
The structural analogs of our compound have been employed in the fight against tuberculosis. Tuberculosis is caused by the bacterium Mycobacterium tuberculosis and remains a major global health challenge. The thiadiazole derivatives have shown potential in acting as anti-TB agents, which is a significant application given the rise of multi-drug-resistant TB strains .
Anti-Inflammatory Effects
Inflammation is a biological response to harmful stimuli, and excessive inflammation can lead to various diseases. The compound’s relatives in the thiadiazole family have been reported to possess anti-inflammatory activities, which could be beneficial in treating conditions like arthritis and other inflammatory disorders .
Fungicidal Applications
Fungal infections can be particularly difficult to treat due to the eukaryotic nature of fungi, which is similar to human cells. Thiadiazole derivatives, which are structurally related to our compound, have been used as fungicides, indicating the potential of our compound to serve in this capacity as well .
Antipsychotic Uses
The N=C-S moiety found in thiadiazoles, which is similar to the functional groups in our compound, has been employed in antipsychotic drugs. These compounds can interact with various neurotransmitter systems in the brain, which may be beneficial in treating psychiatric disorders .
Pharmacological Significance
The chemistry and pharmacology of thiadiazole derivatives, which are closely related to our compound, have been of great interest to medicinal chemists due to their wide range of biological activities. This highlights the potential pharmacological significance of our compound in developing new therapeutic agents .
Molecular Structure Analysis
The molecular structure of compounds similar to “2-(4-methoxybenzyl)-6-phenyl-5-piperidino-3(2H)-pyridazinone” has been determined through X-ray crystallography. This analysis is crucial for understanding the compound’s interactions at the molecular level, which is essential for its application in drug design and development .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
2-[(4-methoxyphenyl)methyl]-6-phenyl-5-piperidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O2/c1-28-20-12-10-18(11-13-20)17-26-22(27)16-21(25-14-6-3-7-15-25)23(24-26)19-8-4-2-5-9-19/h2,4-5,8-13,16H,3,6-7,14-15,17H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLSIBQJBZWIHBZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C=C(C(=N2)C3=CC=CC=C3)N4CCCCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


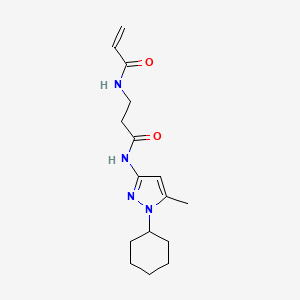
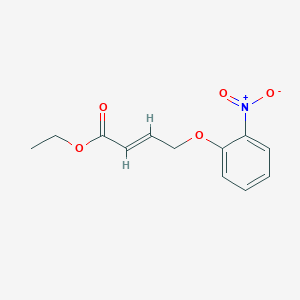
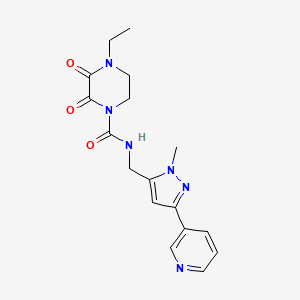

![3-methoxy-N-[3-(1-pyrrolidinylcarbonyl)phenyl]benzenesulfonamide](/img/structure/B2926516.png)

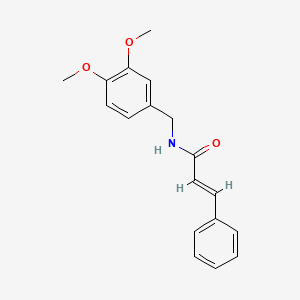
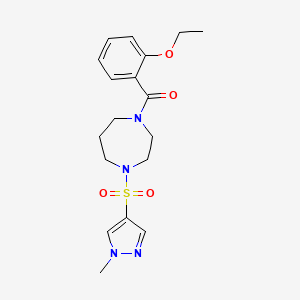
![1-phenyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B2926524.png)
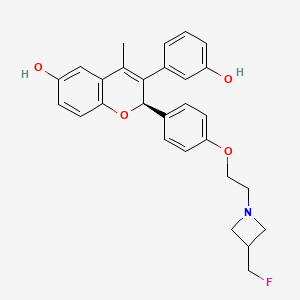
![1-acetyl-N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)azetidine-3-carboxamide](/img/structure/B2926527.png)
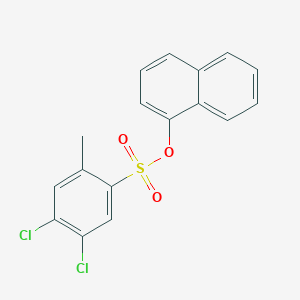
amine hydrobromide](/img/no-structure.png)